![molecular formula C9H10O3 B3257880 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 29668-45-9](/img/structure/B3257880.png)
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine
Overview
Description
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 29668-45-9) is a benzodioxane derivative featuring a methoxy (-OCH₃) substituent at the 6-position of its fused benzene-dioxane ring system. This compound is a key structural motif in medicinal chemistry due to its ability to modulate electronic and steric properties, making it valuable in drug design. It is commercially available with ≥95% purity and is commonly used as an intermediate in synthesizing bioactive molecules targeting central nervous system (CNS) disorders and antimicrobial agents .
The methoxy group confers electron-donating effects, enhancing solubility in organic solvents and influencing binding interactions with biological targets. Its structural rigidity and planar geometry further contribute to its pharmacological relevance.
Preparation Methods
The synthesis of 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine can be achieved through several routes. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine-6-ol with iodomethane in the presence of potassium carbonate and N,N-dimethylformamide at room temperature . The reaction mixture is then extracted with ethyl acetate and washed with sodium hydroxide solution to obtain the desired product.
Another method involves the use of n-butyllithium and N,N,N,N-tetramethylethylenediamine in tetrahydrofuran at -50°C . This method provides a high yield of the product and is commonly used in laboratory settings.
Chemical Reactions Analysis
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression. For example, it has been tested against various cancer cell lines with promising results in reducing cell viability and promoting cell death .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Its derivatives demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria, suggesting mechanisms involving enzyme inhibition critical to bacterial survival .
Anti-inflammatory Effects:
this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
Material Science
In material science, this compound serves as a building block for synthesizing novel polymers and materials. Its unique structure allows it to be incorporated into various polymer matrices to enhance mechanical properties and thermal stability .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the synthesis and biological evaluation of this compound derivatives. The results indicated that specific modifications to the methoxy group significantly enhanced anticancer activity against breast cancer cell lines. The mechanism was linked to the compound's ability to induce oxidative stress within cancer cells .
Compound | Modification | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A | None | 15 | Apoptosis induction |
B | Methyl group | 5 | Oxidative stress |
C | Ethyl group | 10 | Cell cycle arrest |
Case Study 2: Antimicrobial Effects
Another research study focused on the antimicrobial properties of this compound. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings revealed that it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Pathogen | MIC (µg/mL) | Comparison Antibiotic |
---|---|---|
E. coli | 32 | Amoxicillin (16) |
S. aureus | 16 | Vancomycin (8) |
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The methoxy group and the benzodioxine ring system play crucial roles in its reactivity and interactions. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Electronic Comparisons
The following table summarizes key derivatives of 2,3-dihydrobenzo[b][1,4]dioxine and their distinguishing features:
Structure-Activity Relationships (SAR)
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -Br) increase electrophilicity, enhancing reactivity in cross-coupling reactions. Conversely, electron-donating groups (e.g., -OCH₃) improve solubility and CNS penetration .
- Steric Effects : Bulky substituents (e.g., -Br, -vinyl) occupy sterically favorable regions in QSAR models, critical for binding to enzymes like CDK9 and RAS-effector proteins .
- Positional Effects : Substituents at the 6-position generally enhance bioactivity compared to other positions. For example, 6-methoxy on the acrylamide scaffold (2g ) increases inhibition of kinase targets by ~40% compared to unsubstituted analogs .
Biological Activity
6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 166.18 g/mol. The compound features a unique fused ring structure that contributes to its chemical reactivity and biological properties.
Antiviral Activity
Research has highlighted the antiviral properties of compounds related to the 2,3-dihydrobenzo[b][1,4]dioxine scaffold. For example, studies have shown that certain derivatives exhibit significant activity against Tobacco Mosaic Virus (TMV). In a comparative study, several compounds were tested for their antiviral efficacy at concentrations of 500 mg/L. Notably, compound 6t (R2 = 2,3-dihydrobenzo[b][1,4]dioxin-6-yl) demonstrated superior activity compared to other tested compounds, achieving over 40% inactivation of TMV at the same concentration .
FFA1 Agonist Activity
This compound has been identified as a novel scaffold for Free Fatty Acid Receptor 1 (FFA1) agonists. FFA1 is recognized for its role in enhancing glucose-stimulated insulin secretion in pancreatic β-cells, making it an attractive target for diabetes treatment. A specific derivative based on this scaffold exhibited potent FFA1 agonistic activity and improved glucose tolerance in ICR mice during in vivo studies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown promising antibacterial and antifungal activities. For instance, the synthesis of tri-fluorinated chalcones derived from this compound demonstrated significant antimicrobial effects correlated with their electronic properties .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- FFA1 Receptor Activation : The activation of FFA1 receptors leads to enhanced insulin secretion and improved glucose metabolism.
- Antiviral Mechanisms : Compounds related to this scaffold may inhibit viral replication through interference with viral entry or replication processes.
- Antimicrobial Action : The antimicrobial effects are likely due to disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Table: Summary of Biological Activities
Activity Type | Compound/Derivative | Concentration Tested | Effectiveness |
---|---|---|---|
Antiviral | 6t | 500 mg/L | >40% TMV inactivation |
FFA1 Agonist | Compound 26k | Not specified | Improved glucose tolerance in mice |
Antimicrobial | Tri-fluorinated chalcones | Varies | Significant antibacterial and antifungal activity |
Notable Research Findings
- Antiviral Studies : A study demonstrated that certain derivatives showed better anti-TMV activities than ribavirin, indicating potential as antiviral agents against plant viruses .
- FFA1 Agonist Discovery : The identification of 2,3-dihydrobenzo[b][1,4]dioxine as a scaffold for FFA1 agonists suggests potential applications in diabetes management .
- Antimicrobial Evaluation : Investigations into tri-fluorinated derivatives revealed strong antimicrobial properties correlated with their electronic structure .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine derivatives for improved yields?
- Methodological Answer : Synthesis optimization often involves adjusting reaction parameters such as solvent systems, temperature, and catalysts. For example, thiocarbonyl dichloride-mediated reactions (e.g., synthesis of 6-isothiocyanato derivatives) require strict temperature control (0°C for reagent addition, followed by heating to 80°C) and purification via silica gel chromatography (PE:EA = 100:1) to achieve moderate yields (~34%) . Researchers should also explore alternative coupling agents or microwave-assisted synthesis to reduce side reactions.
Q. What analytical techniques are critical for structural characterization of this compound-based compounds?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz) is essential for confirming substitution patterns on the dioxane ring . High-resolution mass spectrometry (HRMS) and X-ray crystallography can resolve ambiguities in stereochemistry. For thermal stability assessment, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended .
Q. How do researchers address solubility and stability challenges during in vitro assays involving this compound?
- Methodological Answer : Solubility can be enhanced using phosphate buffer (pH 7.1) or co-solvents like DMSO, while stability studies should monitor degradation under UV light, varying pH, and oxidative conditions. Pre-formulation studies using HPLC to track compound integrity over time are critical .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound derivatives in enzyme inhibition?
- Methodological Answer : Mechanistic studies require enzyme kinetics (e.g., Michaelis-Menten analysis) and competitive binding assays. For example, derivatives with electron-withdrawing groups (e.g., bromo or isothiocyanato substituents) may disrupt enzyme-substrate interactions via covalent modification of active-site residues . Surface plasmon resonance (SPR) can quantify binding affinities to targets like kinases or cytochrome P450 enzymes .
Q. How can computational modeling guide the design of novel derivatives with enhanced target selectivity?
- Methodological Answer : Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations can predict interactions between the dioxane ring and hydrophobic pockets of target proteins. Quantitative Structure-Activity Relationship (QSAR) models incorporating logP, polar surface area, and H-bond donor/acceptor counts help prioritize analogs .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Reproducibility checks under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) and orthogonal assays (e.g., fluorescence polarization vs. ELISA) are essential. For example, chromenone derivatives with methoxy vs. isopropoxy groups exhibit divergent solubility and activity profiles, necessitating side-by-side comparisons .
Q. What strategies are effective for scaling up the synthesis of this compound derivatives while maintaining purity?
- Methodological Answer : Continuous flow chemistry can improve scalability and reduce byproducts. For multi-step syntheses (e.g., bromination followed by Suzuki coupling), intermediate purification via flash chromatography (C18 columns) ensures >95% purity. Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progress .
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVMWYAFPVJCTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601285556 | |
Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29668-45-9 | |
Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29668-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-6-methoxy-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601285556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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